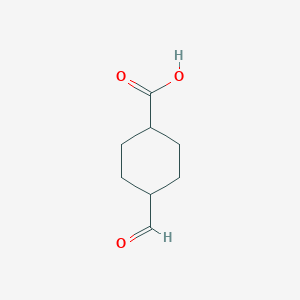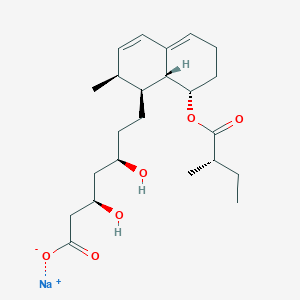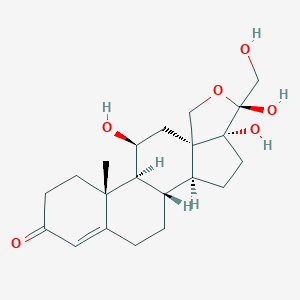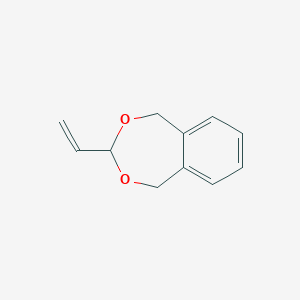
3-Vinyl-1,5-dihydro-3H-2,4-benzodioxepine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Vinyl-1,5-dihydro-3H-2,4-benzodioxepine, also known as 3-VDB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. 3-VDB is a bicyclic compound that contains a vinyl group and a benzodioxepine ring system. The unique structure of 3-VDB makes it a promising candidate for the development of new drugs with improved efficacy and reduced side effects.
作用机制
The exact mechanism of action of 3-Vinyl-1,5-dihydro-3H-2,4-benzodioxepine is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in cancer cell proliferation and inflammation. Studies have shown that 3-Vinyl-1,5-dihydro-3H-2,4-benzodioxepine can induce apoptosis (cell death) in cancer cells by activating caspase enzymes and disrupting mitochondrial function. Additionally, 3-Vinyl-1,5-dihydro-3H-2,4-benzodioxepine has been shown to inhibit the activity of several enzymes involved in the production of inflammatory mediators such as prostaglandins and cytokines.
生化和生理效应
The biochemical and physiological effects of 3-Vinyl-1,5-dihydro-3H-2,4-benzodioxepine are complex and depend on the specific cell type and disease state being studied. In cancer cells, 3-Vinyl-1,5-dihydro-3H-2,4-benzodioxepine has been shown to induce cell cycle arrest and apoptosis, while in immune cells, it can inhibit the production of inflammatory mediators. Additionally, 3-Vinyl-1,5-dihydro-3H-2,4-benzodioxepine has been shown to modulate the activity of several signaling pathways involved in cell growth and differentiation.
实验室实验的优点和局限性
One of the major advantages of using 3-Vinyl-1,5-dihydro-3H-2,4-benzodioxepine in lab experiments is its potent antitumor activity against various cancer cell lines. Additionally, 3-Vinyl-1,5-dihydro-3H-2,4-benzodioxepine has been shown to possess anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases. However, one of the major limitations of using 3-Vinyl-1,5-dihydro-3H-2,4-benzodioxepine in lab experiments is its challenging synthesis process, which can limit its availability and increase the cost of experiments.
未来方向
There are several future directions for the study of 3-Vinyl-1,5-dihydro-3H-2,4-benzodioxepine. One potential area of research is the development of new synthetic methods for 3-Vinyl-1,5-dihydro-3H-2,4-benzodioxepine that are more efficient and cost-effective. Additionally, further studies are needed to fully elucidate the mechanism of action of 3-Vinyl-1,5-dihydro-3H-2,4-benzodioxepine and to identify its specific targets in cancer cells and immune cells. Finally, clinical trials are needed to evaluate the safety and efficacy of 3-Vinyl-1,5-dihydro-3H-2,4-benzodioxepine as a potential therapeutic agent for cancer and inflammatory diseases.
合成方法
The synthesis of 3-Vinyl-1,5-dihydro-3H-2,4-benzodioxepine involves a multi-step process that starts with the reaction of 2,4-dihydroxybenzaldehyde with vinyl magnesium bromide. The resulting product is then subjected to a series of chemical reactions, including acid-catalyzed cyclization, reduction, and deprotection, to yield 3-Vinyl-1,5-dihydro-3H-2,4-benzodioxepine. The synthesis of 3-Vinyl-1,5-dihydro-3H-2,4-benzodioxepine is a challenging process that requires careful optimization of reaction conditions and purification techniques to obtain a pure product.
科学研究应用
3-Vinyl-1,5-dihydro-3H-2,4-benzodioxepine has been studied extensively for its potential applications in medicinal chemistry. Several studies have demonstrated that 3-Vinyl-1,5-dihydro-3H-2,4-benzodioxepine exhibits potent antitumor activity against various cancer cell lines, including breast, lung, and prostate cancer. Additionally, 3-Vinyl-1,5-dihydro-3H-2,4-benzodioxepine has been shown to possess anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
属性
CAS 编号 |
142169-23-1 |
|---|---|
产品名称 |
3-Vinyl-1,5-dihydro-3H-2,4-benzodioxepine |
分子式 |
C11H12O2 |
分子量 |
176.21 g/mol |
IUPAC 名称 |
3-ethenyl-1,5-dihydro-2,4-benzodioxepine |
InChI |
InChI=1S/C11H12O2/c1-2-11-12-7-9-5-3-4-6-10(9)8-13-11/h2-6,11H,1,7-8H2 |
InChI 键 |
PQAODJNNLDUKSA-UHFFFAOYSA-N |
SMILES |
C=CC1OCC2=CC=CC=C2CO1 |
规范 SMILES |
C=CC1OCC2=CC=CC=C2CO1 |
同义词 |
3-Vinyl-1,5-dihydro-3H-2,4-benzodioxepine |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



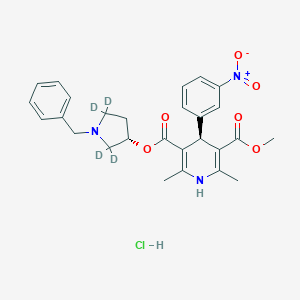
![(R)-2-[[(R)-1-(Ethoxycarbonyl)butyl]amino]propionic acid](/img/structure/B124812.png)
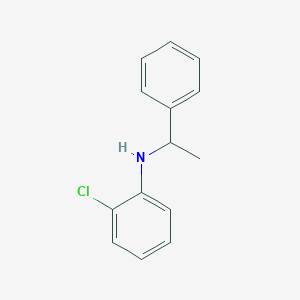
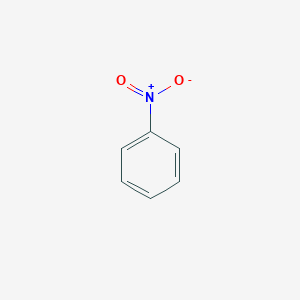
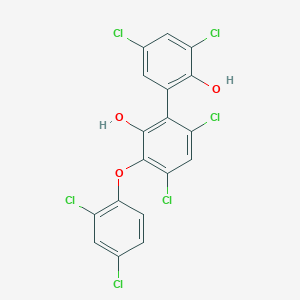
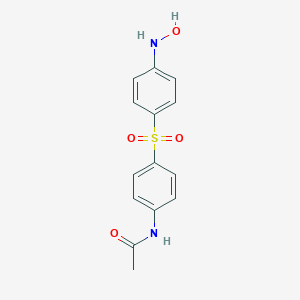
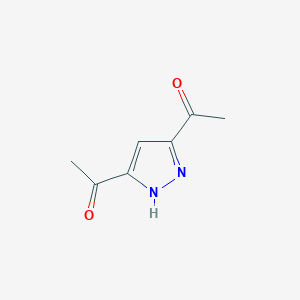
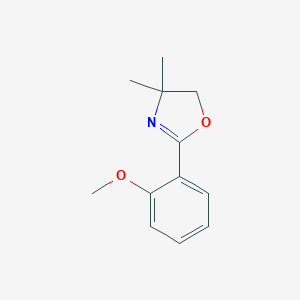
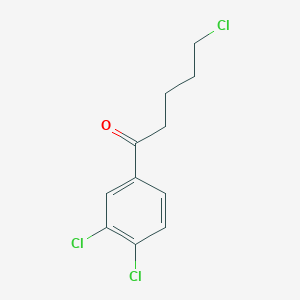
![(3E)-3-[(2-phenylhydrazinyl)methylidene]-1H-1,8-naphthyridine-2,4-dione](/img/structure/B124841.png)

